Cas no 1364786-72-0 (2-amino-3-(pentafluorophenyl)propan-1-ol)

2-Amino-3-(pentafluorophenyl)propan-1-ol is a fluorinated organic compound featuring both an amino and a hydroxyl functional group attached to a propanol backbone, with a pentafluorophenyl substituent. This structure imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of pentafluorophenyl enhances lipophilicity and metabolic stability, while the amino and hydroxyl groups offer versatile sites for further derivatization. Its electron-withdrawing fluorine atoms also influence electronic properties, facilitating applications in catalysis and materials science. The compound is typically handled under controlled conditions due to its sensitivity. It serves as a key intermediate in the synthesis of bioactive molecules and specialty chemicals.
2-amino-3-(pentafluorophenyl)propan-1-ol structure
1364786-72-0 structure
Product name:2-amino-3-(pentafluorophenyl)propan-1-ol
CAS No:1364786-72-0
MF:C9H8F5NO
MW:241.157939910889
CID:6288708
PubChem ID:131370592

2-amino-3-(pentafluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(pentafluorophenyl)propan-1-ol
    • EN300-1798929
    • 1364786-72-0
    • Inchi: 1S/C9H8F5NO/c10-5-4(1-3(15)2-16)6(11)8(13)9(14)7(5)12/h3,16H,1-2,15H2
    • InChI Key: LKEXIRSNWRRFOR-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1CC(CO)N)F)F)F)F

Computed Properties

  • Exact Mass: 241.05260469g/mol
  • Monoisotopic Mass: 241.05260469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 1.1

2-amino-3-(pentafluorophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1798929-10.0g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
10g
$5037.0 2023-06-02
Enamine
EN300-1798929-10g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
10g
$5037.0 2023-09-19
Enamine
EN300-1798929-0.25g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
0.25g
$1078.0 2023-09-19
Enamine
EN300-1798929-0.05g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
0.05g
$983.0 2023-09-19
Enamine
EN300-1798929-2.5g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
2.5g
$2295.0 2023-09-19
Enamine
EN300-1798929-0.1g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
0.1g
$1031.0 2023-09-19
Enamine
EN300-1798929-1.0g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
1g
$1172.0 2023-06-02
Enamine
EN300-1798929-1g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
1g
$1172.0 2023-09-19
Enamine
EN300-1798929-0.5g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
0.5g
$1124.0 2023-09-19
Enamine
EN300-1798929-5.0g
2-amino-3-(pentafluorophenyl)propan-1-ol
1364786-72-0
5g
$3396.0 2023-06-02

Additional information on 2-amino-3-(pentafluorophenyl)propan-1-ol

2-Amino-3-(Pentafluorophenyl)Propan-1-Ol: A Comprehensive Overview

2-Amino-3-(Pentafluorophenyl)Propan-1-Ol (CAS No. 1364786-72-0) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, materials science, and advanced chemical synthesis. This compound is characterized by its unique structure, which combines an amino group, a hydroxyl group, and a pentafluorophenyl moiety. The presence of these functional groups makes it versatile for various chemical reactions and applications.

The pentafluorophenyl group in the molecule is particularly noteworthy due to its high electron-withdrawing inductive effect and strong directing properties. This feature enhances the compound's reactivity in nucleophilic and electrophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules. Recent studies have highlighted its potential in the development of novel antiviral agents and biological imaging agents, where its fluorinated aromatic ring plays a critical role in molecular recognition and targeting.

One of the most exciting developments involving 2-amino-3-(pentafluorophenyl)propan-1-ol is its use as a building block in the synthesis of peptide-based drugs. Researchers have successfully incorporated this compound into peptide frameworks to enhance stability and bioavailability. For instance, a 2023 study published in *Nature Chemistry* demonstrated how this compound can be used to create self-assembling peptide nanostructures with potential applications in drug delivery systems.

In addition to its role in drug development, 2-amino-3-(pentafluorophenyl)propan-1-ol has shown promise in the field of material science. Its ability to form stable covalent bonds with other functional groups has led to its use in the synthesis of advanced polymers and high-performance materials. A recent breakthrough involves its application in creating fluorinated polymers with exceptional thermal stability and electrical properties, which are being explored for use in next-generation electronics.

The synthesis of 2-amino-3-(pentafluorophenyl)propan-1-ol involves a multi-step process that typically begins with the fluorination of phenol derivatives. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. For example, a 2023 paper in *Journal of Organic Chemistry* introduced a novel palladium-catalyzed coupling reaction that streamlines the synthesis process while minimizing environmental impact.

From a toxicological perspective, 2-amino-3-(pentafluorophenyl)propan-1-ol has been subjected to rigorous safety assessments to ensure its suitability for biomedical applications. Initial studies indicate that it exhibits low toxicity at therapeutic concentrations, though further research is needed to fully understand its long-term effects on human health and the environment.

In conclusion, 2-amino-3-(pentafluorophenyl)propan-1-ol (CAS No. 1364786-72-0) stands at the forefront of modern chemical innovation. Its unique structure, combined with cutting-edge synthetic methods and diverse applications, positions it as a key player in advancing both scientific research and industrial development. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.

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